Cas no 2407612-59-1 (3-Benzyloxy-7-bromo-naphthalen-2-amine)

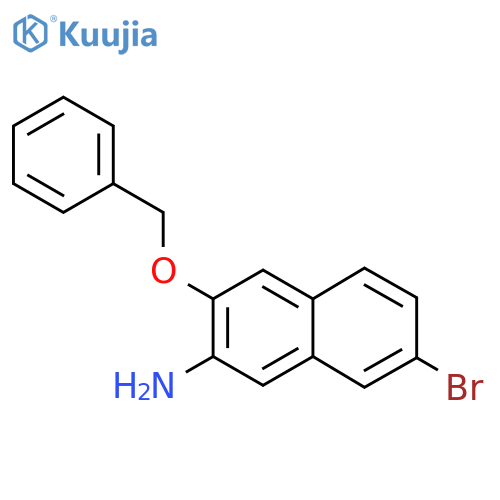

2407612-59-1 structure

商品名:3-Benzyloxy-7-bromo-naphthalen-2-amine

3-Benzyloxy-7-bromo-naphthalen-2-amine 化学的及び物理的性質

名前と識別子

-

- DB-424070

- SCHEMBL22412158

- F98434

- 3-(Benzyloxy)-7-bromonaphthalen-2-amine

- 3-BENZYLOXY-7-BROMO-NAPHTHALEN-2-AMINE

- 2407612-59-1

- 3-Benzyloxy-7-bromo-naphthalen-2-amine

-

- インチ: 1S/C17H14BrNO/c18-15-7-6-13-10-17(16(19)9-14(13)8-15)20-11-12-4-2-1-3-5-12/h1-10H,11,19H2

- InChIKey: CEVINNCNSDABMT-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC2=CC(=C(C=C2C=1)N)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 327.02588g/mol

- どういたいしつりょう: 327.02588g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 305

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2Ų

- 疎水性パラメータ計算基準値(XlogP): 4.6

3-Benzyloxy-7-bromo-naphthalen-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR02AHCE-250mg |

3-benzyloxy-7-bromo-naphthalen-2-amine |

2407612-59-1 | 97% | 250mg |

$172.00 | 2025-02-17 | |

| Aaron | AR02AHCE-100mg |

3-benzyloxy-7-bromo-naphthalen-2-amine |

2407612-59-1 | 97% | 100mg |

$103.00 | 2025-02-17 | |

| Aaron | AR02AHCE-1g |

3-benzyloxy-7-bromo-naphthalen-2-amine |

2407612-59-1 | 97% | 1g |

$343.00 | 2025-02-17 | |

| Aaron | AR02AHCE-10g |

3-benzyloxy-7-bromo-naphthalen-2-amine |

2407612-59-1 | 97% | 10g |

$1713.00 | 2025-02-17 | |

| Aaron | AR02AHCE-500mg |

3-benzyloxy-7-bromo-naphthalen-2-amine |

2407612-59-1 | 97% | 500mg |

$240.00 | 2025-02-17 | |

| Aaron | AR02AHCE-5g |

3-benzyloxy-7-bromo-naphthalen-2-amine |

2407612-59-1 | 97% | 5g |

$1028.00 | 2025-02-17 |

3-Benzyloxy-7-bromo-naphthalen-2-amine 関連文献

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

2407612-59-1 (3-Benzyloxy-7-bromo-naphthalen-2-amine) 関連製品

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量